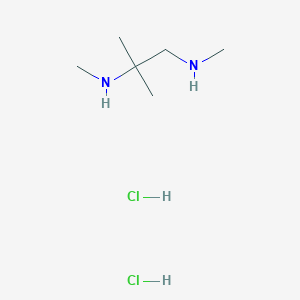

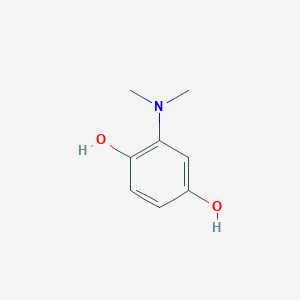

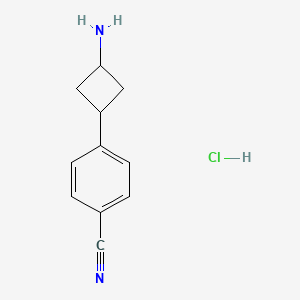

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.261. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polyurethane Synthesis and Characterization

Polyurethanes with pendant hydroxyl groups have been synthesized from polycondensation reactions involving monomers like phenoxycarbonyloxymethyl ethylene carbonate with diamines. These polymers contain both primary and secondary hydroxyl groups, indicating amorphous materials with varying glass transition temperatures based on the methylene groups between urethane groups. This research highlights the potential for creating advanced materials with tailored properties for specific applications (Ubaghs, Fricke, Keul, & Höcker, 2004).

Enzymatic Catalysis in Polymer Chemistry

The enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase in the presence of cyclodextrin demonstrates the role of biocatalysis in polymer chemistry. This method achieves oligomerization at room temperature, showcasing an environmentally friendly approach to polymer synthesis (Pang, Ritter, & Tabatabai, 2003).

Self-Healing Hydrogels

Research into dynamically restructuring pH-responsive hydrogels, employing covalent chemistry between phenylboronic acid and cis-diol modified poly(ethylene glycol) macromonomers, has led to the development of self-healing hydrogels. These hydrogels demonstrate controlled and glucose-responsive release of proteins, along with shear-thinning behavior and rapid structural recovery, opening new avenues in biomedical engineering and drug delivery systems (Yesilyurt, Webber, Appel, Godwin, Langer, & Anderson, 2015).

Phase Organization in Polyurethanes

The study of phase organization in segmented polyurethanes with different intersegment compatibilities has significant implications for biomedical applications. This research provides insights into the demixing of hard and soft segments in multiblock polyurethanes, which is crucial for designing materials with specific mechanical and biological properties (Hernández, Weksler, Padsalgikar, Choi, Angelo, Lin, Xu, Siedlecki, & Runt, 2008).

Enantioselective Hydrogenation

The enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess showcases the application of catalysis in producing high-purity chemical compounds. This process highlights the importance of reaction conditions, such as temperature, in achieving desired outcomes, which has implications for pharmaceutical synthesis and fine chemical production (Meng, Zhu, & Zhang, 2008).

Propriétés

IUPAC Name |

1-ethyl-1-(2-hydroxyethyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-13(8-9-14)11(15)12-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDYAKOQWQTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)